4-Bromo-2-hydrazinyl-3-iodopyridine
Description
Properties
CAS No. |
917969-52-9 |
|---|---|
Molecular Formula |
C5H5BrIN3 |
Molecular Weight |
313.92 g/mol |
IUPAC Name |
(4-bromo-3-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
ITTQYIFBRJKSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 4-bromo-2-hydrazinyl-3-iodopyridine and its analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-hydrazinyl-3-iodopyridine, and how do reaction conditions influence yield?
- Methodology : Begin with halogenation of pyridine derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) in acetic acid, followed by bromination at the 4-position with bromine in a controlled acidic medium. Hydrazine substitution at the 2-position typically requires refluxing with hydrazine hydrate in ethanol. Monitor reaction progress via TLC and optimize temperature (70–90°C) to avoid decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Contradictions : Variations in halogenation regioselectivity may arise due to competing electrophilic pathways. If unexpected substituent positions occur, re-examine solvent polarity and catalyst choice (e.g., Lewis acids like FeCl₃) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The hydrazinyl group (-NH-NH₂) shows broad peaks at δ 3.5–5.0 ppm.
- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 326 (C₅H₄BrIN₃) and characteristic fragmentation patterns (e.g., loss of Br or I substituents).
Q. What safety protocols are critical when handling this compound?
- Precautions : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention .
- Toxicity Data : Limited toxicological studies exist; assume acute toxicity and avoid exposure. Store in amber vials at 4°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
- Methodology : Use SHELXT for automated space-group determination and structure refinement. Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) and angles to validate DFT-optimized geometries .
- Conflict Resolution : If experimental bond angles deviate >2° from DFT (e.g., B3LYP/6-31G*), consider solvent effects or crystal packing forces in the model .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Analysis : Perform graph-set analysis (Etter’s method) to classify hydrogen bonds (e.g., N-H⋯N or N-H⋯Br interactions). Use Mercury software to visualize 1D chains or 2D sheets. Compare with similar pyridine derivatives (e.g., 5-bromo-2-hydrazinylpyridine) to identify trends in supramolecular assembly .
- Contradictions : Discrepancies between predicted and observed H-bond motifs may arise from π-π stacking or halogen-halogen interactions. Re-optimize DFT models with dispersion corrections (e.g., Grimme’s D3) .
Q. How can DFT calculations guide the design of this compound as a ligand in coordination chemistry?
- Approach : Compute molecular electrostatic potential (MEP) surfaces to identify electron-rich sites (hydrazinyl N, pyridine N) for metal coordination. Compare HOMO/LUMO energies with transition metals (e.g., Pd, Cu) to predict redox activity. Validate with experimental UV-Vis and cyclic voltammetry .
- Data Gaps : If computed binding energies conflict with experimental stability constants, include solvation models (e.g., COSMO-RS) or assess relativistic effects for iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
